Product packaging for 2-Amino-5-(benzyloxy)pentanoic acid(Cat. No.:)

2-Amino-5-(benzyloxy)pentanoic acid

Cat. No.: B13293661
M. Wt: 223.27 g/mol
InChI Key: FRQHBPGMXDWMAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Unnatural Amino Acid Chemistry

Unnatural amino acids (UAAs) are amino acids that are not among the 20 canonical proteinogenic amino acids. They are of great interest to chemists and biochemists as they can be used to create peptides and proteins with novel properties. 2-Amino-5-(benzyloxy)pentanoic acid is a derivative of glutamic acid and falls into this category. matrix-fine-chemicals.compharmaffiliates.com Its structure, featuring a benzyl (B1604629) ether protecting group on the side chain, allows for selective chemical modifications, making it a versatile tool in peptide synthesis and medicinal chemistry. peptide.com

Significance as a Chiral Building Block in Organic Synthesis

Chiral building blocks are enantiomerically pure compounds that are used as starting materials in the synthesis of complex, stereochemically-defined molecules. this compound, particularly its (S)-enantiomer, is a valuable chiral building block. pharmaffiliates.com The presence of a stereocenter at the alpha-carbon allows for the construction of molecules with specific three-dimensional arrangements, which is crucial for their biological activity. This makes it an important intermediate in the synthesis of pharmaceuticals and other bioactive compounds. nih.gov

Overview of Key Research Trajectories and Academic Relevance

Research involving this compound primarily focuses on its application in peptide synthesis and the development of novel therapeutic agents. The benzyloxy group serves as a protecting group for the side-chain carboxylic acid, preventing unwanted reactions during peptide coupling. peptide.com This protecting group can be selectively removed under specific conditions, allowing for further modifications of the peptide chain. fiveable.mewikipedia.org The compound and its derivatives have been explored for their potential in developing enzyme inhibitors and other biologically active molecules. nih.gov

Chemical and Physical Properties

PropertyValueSource
IUPAC Name 2-amino-5-(benzyloxy)-5-oxopentanoic acid matrix-fine-chemicals.com
CAS Number 1676-73-9 matrix-fine-chemicals.com
Molecular Formula C12H15NO4 matrix-fine-chemicals.com
Molecular Weight 237.25 g/mol nih.gov
Appearance White crystalline solid smolecule.com
Melting Point 191-192°C (for the hydrochloride salt) smolecule.com
Solubility Soluble in water, methanol (B129727), and ethanol smolecule.com

Synthesis and Protecting Group Strategies

The synthesis of this compound often starts from L-glutamic acid. The key step involves the selective protection of the side-chain carboxylic acid as a benzyl ester. This is typically achieved by reacting glutamic acid with benzyl alcohol in the presence of an acid catalyst. The amino group is also often protected during this process, for example, as a carbamate (B1207046).

The choice of protecting groups is critical in multi-step organic synthesis. organic-chemistry.org In the context of this compound, the benzyloxycarbonyl (Cbz or Z) group is a common choice for protecting the amino group. peptide.comtcichemicals.com The benzyl (Bn) group protects the side-chain carboxylic acid. libretexts.org These protecting groups are chosen for their stability under certain reaction conditions and their selective removal. organic-chemistry.org For instance, the Cbz group can be removed by hydrogenolysis, while the benzyl ester can be cleaved under similar conditions or by other methods. fiveable.melibretexts.org This "orthogonal" protection strategy allows for the selective deprotection and modification of different parts of the molecule. wikipedia.org

Applications in Research

Role in Peptide Synthesis

This compound is a valuable building block in solid-phase peptide synthesis (SPPS), a cornerstone technique for creating peptides in the laboratory. chempep.com In SPPS, amino acids are sequentially added to a growing peptide chain that is attached to a solid support. peptide.commasterorganicchemistry.com The use of amino acids with protected side chains, such as this compound, is essential to prevent unwanted side reactions. peptide.com The benzyl group protecting the side-chain carboxylate is stable to the conditions used for removing the temporary N-terminal protecting group (like Boc or Fmoc) but can be cleaved at the end of the synthesis to yield the final peptide. peptide.comuwec.edu

Utility in Medicinal Chemistry and Drug Discovery

The incorporation of unnatural amino acids like this compound into peptides can lead to peptidomimetics with enhanced properties, such as increased stability against enzymatic degradation and improved binding to biological targets. This makes it a compound of interest in drug discovery. For example, derivatives of this amino acid have been investigated as inhibitors of enzymes like neuronal nitric oxide synthase (nNOS), which is implicated in various neurological conditions. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H17NO3 B13293661 2-Amino-5-(benzyloxy)pentanoic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

2-amino-5-phenylmethoxypentanoic acid

InChI

InChI=1S/C12H17NO3/c13-11(12(14)15)7-4-8-16-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9,13H2,(H,14,15)

InChI Key

FRQHBPGMXDWMAZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCCCC(C(=O)O)N

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Amino 5 Benzyloxy Pentanoic Acid

Stereoselective Synthesis Approaches

The creation of the chiral center at the α-carbon of 2-Amino-5-(benzyloxy)pentanoic acid requires sophisticated synthetic methods that can direct the formation of a specific enantiomer. These approaches are critical for producing compounds with desired pharmacological profiles.

Enantioselective Routes via Chiral Auxiliary-Mediated Transformations

Chiral auxiliaries are reusable chemical entities that temporarily attach to a substrate to control the stereochemical outcome of a reaction. wikipedia.org In the synthesis of α-amino acids, a common strategy involves the alkylation of a glycine (B1666218) enolate equivalent where the stereochemical course is directed by a covalently bound chiral auxiliary. nih.gov

One prominent example involves the use of oxazolidinone auxiliaries, which can be prepared from readily available amino alcohols. wikipedia.org The glycine unit is first attached to the chiral auxiliary. Deprotonation followed by alkylation with a suitable electrophile, in this case, a precursor to the 3-(benzyloxy)propyl side chain, proceeds with high diastereoselectivity due to the steric hindrance imposed by the auxiliary. Subsequent cleavage of the auxiliary yields the desired enantiomerically enriched amino acid. wikipedia.org Another well-established auxiliary, camphorsultam, has also been employed for asymmetric induction in various transformations, including the synthesis of complex amino acids. wikipedia.org

The effectiveness of this approach is demonstrated by the synthesis of various R-amino acids through the alkylation of glycine derivatives featuring an axially chiral 1,1'-Binaphthyl-2,2'-diol (BINOL) auxiliary, achieving diastereomeric excesses ranging from 69% to 86%. wikipedia.org

Table 1: Examples of Chiral Auxiliaries in Asymmetric Amino Acid Synthesis

Chiral Auxiliary Type of Reaction Typical Diastereomeric Excess (d.e.) Reference
Evans Oxazolidinones Alkylation >90% wikipedia.org
Camphorsultam (Oppolzer's Sultam) Michael Addition, Alkylation High (specific values vary) wikipedia.org
1,1'-Binaphthyl-2,2'-diol (BINOL) Alkylation of Glycine Derivatives 69-86% wikipedia.org

Asymmetric Catalysis in C-C and C-N Bond Formation

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis by using a small amount of a chiral catalyst to generate large quantities of a chiral product. For the synthesis of this compound, key bond formations such as the C-C bond of the side chain or the C-N bond of the amino group can be controlled catalytically.

A powerful method is the asymmetric hydrogenation of a dehydroamino acid precursor. Catalysts based on transition metals like rhodium or ruthenium, complexed with chiral phosphine (B1218219) ligands (e.g., BINAP, SegPhos), can hydrogenate the double bond of an N-acyl-α,β-dehydroamino acid with exceptional enantioselectivity, often exceeding 99% enantiomeric excess (ee). This strategy is highly scalable and widely used in industrial settings.

The asymmetric Mannich reaction is another key C-C bond-forming reaction. It involves the addition of an enolate to an imine. Chiral Lewis acid complexes, using metals such as copper, palladium, or zirconium, can catalyze this reaction to produce β-amino carbonyl compounds, which are precursors to α-amino acids, with high diastereo- and enantioselectivity. Furthermore, chiral aldehyde catalysts, particularly those derived from BINOL, have been developed to catalyze the asymmetric α-functionalization of unprotected amino esters through the formation of chiral enamine intermediates. nih.gov

Diastereoselective Synthetic Pathways

Diastereoselective strategies are employed when a molecule already contains one or more stereocenters, and the goal is to introduce a new one with a specific configuration relative to the existing ones. For the synthesis of amino acids containing multiple stereocenters, such as derivatives of this compound with additional chirality on the side chain, this control is crucial.

A common approach starts with a chiral precursor that contains one of the required stereocenters. For example, starting from a chiral aldehyde, a nucleophilic addition can be performed where the existing stereocenter directs the approach of the nucleophile, leading to a preferred diastereomer. This strategy was utilized in the stereocontrolled synthesis of (2S,3R)- and (2S,3S)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid starting from the chiral Garner's aldehyde. elsevierpure.com This principle could be adapted for the synthesis of modified this compound derivatives.

Dynamic Kinetic Resolution Strategies for Enantiopure Access

Dynamic kinetic resolution (DKR) is a powerful technique that can theoretically convert a racemic mixture entirely into a single enantiomer of the product. princeton.edu This process combines the rapid, continuous racemization of the starting material with a highly enantioselective reaction that consumes only one of the enantiomers. acs.org

In the context of amino acid synthesis, DKR can be applied to racemic precursors. acs.org For instance, a chemoenzymatic DKR approach might involve a metal catalyst (e.g., ruthenium-based) to racemize a racemic α-amino acid derivative, while an enzyme (e.g., a lipase) selectively acylates one enantiomer. nih.gov This synergistic catalysis allows for the high-yield synthesis of a single enantiomer. nih.gov A DKR approach was successfully used for the large-scale synthesis of (S)-2-amino-5,5,5-trifluoropentanoic acid, demonstrating its practicality and efficiency for producing enantiopure amino acids. acs.org Such a strategy, combining a racemization catalyst with a selective enzymatic or chemical reaction, represents a state-of-the-art method for accessing enantiopure this compound. nih.gov

Chemoenzymatic and Biocatalytic Syntheses

The use of enzymes and microorganisms in organic synthesis offers several advantages, including high stereospecificity, mild reaction conditions, and reduced environmental impact. researchgate.net These biocatalytic methods are increasingly being applied to the synthesis of chiral amino acids.

Enzymatic Resolution Techniques

Enzymatic resolution is a powerful method for separating enantiomers of a racemic mixture. In the context of amino acid synthesis, this often involves the use of enzymes that can selectively act on one enantiomer. For instance, acylases can be used to selectively hydrolyze the N-acyl group of one enantiomer of a racemic N-acyl amino acid, allowing for the separation of the free amino acid from the unreacted acylated enantiomer.

While specific enzymatic resolutions for this compound are not widely documented, the general principles of enzymatic resolution are applicable. The development of novel enzymes through protein engineering is expanding the substrate scope of these biocatalysts to include non-natural amino acids. acs.org Non-enzymatic kinetic resolution techniques are also being developed. rsc.org

Microbial Transformations in Amino Acid Synthesis

Microorganisms possess a vast array of metabolic pathways that can be harnessed for the production of amino acids. numberanalytics.com Industrial production of many proteinogenic amino acids, such as L-glutamate and L-lysine, relies on fermentation processes using engineered strains of bacteria like Corynebacterium glutamicum and Escherichia coli. nih.gov

These microorganisms can be genetically modified to overproduce specific amino acids. nottingham.ac.uk While the direct microbial synthesis of a non-proteinogenic amino acid like this compound is not a standard industrial process, the principles of metabolic engineering could potentially be applied. This would involve introducing and optimizing a biosynthetic pathway for the target molecule in a suitable microbial host. The synthesis would likely start from a common metabolic precursor and involve a series of enzymatic steps to build the carbon skeleton and introduce the amino and benzyloxy functionalities. Biotransformation, where a microorganism or its enzymes are used to convert a synthetic precursor into the final product, is another viable strategy. researchgate.net

Convergent and Linear Synthetic Strategies

Fragment Coupling Approaches

For the synthesis of this compound, a convergent approach could involve the synthesis of two key fragments. For example, a fragment containing the protected amino acid core and another fragment containing the benzyloxy-functionalized side chain. These fragments would then be coupled together to form the final product. This strategy is commonly employed in the synthesis of complex natural products and large peptides. wikipedia.org The choice between a linear and convergent approach depends on the specific target molecule and the availability of suitable starting materials and reactions for fragment coupling.

Sequential Functionalization Routes

Sequential functionalization is a cornerstone of modern organic synthesis, allowing for the precise introduction of chemical moieties in a step-by-step manner. For a molecule like this compound, this approach is crucial to correctly install the amino and benzyloxy groups at positions 2 and 5, respectively, while controlling stereochemistry.

A common strategy involves starting from a readily available chiral precursor, such as a derivative of glutamic acid, to establish the stereocenter at the C-2 position. The synthesis can proceed through a series of protection, activation, and substitution reactions. For instance, a synthetic route might begin with the protection of the amino and carboxylic acid groups of L-glutamic acid. The γ-carboxylic acid is then selectively reduced to an alcohol, which can subsequently be converted to a leaving group (e.g., a tosylate or halide). This is followed by a nucleophilic substitution with benzyl (B1604629) alcohol in the presence of a base to introduce the benzyloxy group. Finally, deprotection of the α-amino group yields the target compound.

Another viable sequential functionalization pathway is reductive amination. This method can be employed to introduce the amino group at a later stage of the synthesis. For example, a keto-acid precursor, 5-(benzyloxy)-2-oxopentanoic acid, could be subjected to reductive amination using an ammonia (B1221849) source and a reducing agent like sodium cyanoborohydride to form the desired amino acid. prepchem.com This method is advantageous as it can often be performed stereoselectively, yielding the desired enantiomer of the final product.

The table below outlines a representative sequential functionalization approach for the synthesis of this compound.

StepReactant(s)Reagent(s)ProductPurpose
1L-Glutamic acidPhthalic anhydride (B1165640), heatN-Phthaloyl-L-glutamic acidProtection of the α-amino group
2N-Phthaloyl-L-glutamic acidAcetic anhydride, heatN-Phthaloyl-L-glutamic anhydrideActivation of the carboxylic acids
3N-Phthaloyl-L-glutamic anhydrideBenzyl alcohol5-Benzyl N-phthaloyl-L-glutamateIntroduction of the benzyl ester
45-Benzyl N-phthaloyl-L-glutamateBorane-tetrahydrofuran complexN-Phthaloyl-5-(benzyloxy)pentan-1-olSelective reduction of the α-carboxylic acid
5N-Phthaloyl-5-(benzyloxy)pentan-1-olDess-Martin periodinaneN-Phthaloyl-5-(benzyloxy)pentanalOxidation to the aldehyde
6N-Phthaloyl-5-(benzyloxy)pentanalSodium cyanide, ammonium (B1175870) chlorideThis compound nitrile derivativeStrecker synthesis to form the α-amino nitrile
7This compound nitrile derivativeAcid or base hydrolysisThis compoundHydrolysis of the nitrile to the carboxylic acid and deprotection

Green Chemistry Considerations in Synthetic Route Design

The principles of green chemistry are increasingly influencing the design of synthetic routes for complex molecules like this compound, aiming to reduce environmental impact and improve safety. wjpmr.com Key considerations include the use of less hazardous reagents, renewable feedstocks, and energy-efficient processes. wjpmr.comrsc.org

One of the primary goals in the green synthesis of amino acids is to minimize the use of protecting groups, which adds steps and generates waste. wjpmr.com The development of enzymatic and chemoenzymatic methods is a significant step in this direction. For instance, transaminases could potentially be used for the stereoselective amination of a keto-acid precursor, operating under mild, aqueous conditions and eliminating the need for harsh reagents.

The choice of solvents is another critical aspect of green chemistry. Traditional organic solvents are often volatile, flammable, and toxic. Research is focused on replacing these with greener alternatives such as water, supercritical fluids, or ionic liquids. researchgate.net For the synthesis of this compound, performing reactions in water or a biphasic system where the product can be easily separated would significantly improve the environmental profile of the process.

Furthermore, the concept of atom economy, which measures the efficiency of a reaction in converting reactants to the desired product, is central to green synthesis. google.com Catalytic methods are inherently more atom-economical than stoichiometric reactions. For example, using a catalytic amount of a recyclable acid or base for esterification or hydrolysis steps is preferable to using a full equivalent that is consumed in the reaction.

Electrochemical methods also present a green alternative for the synthesis of amino acids. nsf.gov These methods can use electricity from renewable sources to drive reactions, often with high selectivity and without the need for chemical oxidizing or reducing agents. nsf.gov A potential electrochemical route to this compound could involve the oxidation of a biomass-derived α-hydroxy acid followed by reductive amination in a single electrochemical cell. nsf.gov

The following table summarizes green chemistry considerations in the synthesis of this compound.

Green Chemistry PrincipleApplication in Synthesis of this compound
Waste Prevention Designing routes with fewer steps and higher yields to minimize byproducts.
Atom Economy Utilizing catalytic methods and reactions that incorporate the maximum number of atoms from the reactants into the final product. google.com
Less Hazardous Chemical Syntheses Replacing toxic reagents with safer alternatives, for example, using enzymatic catalysts instead of heavy metal-based ones.
Designing Safer Chemicals The target molecule itself is for research purposes, but the synthesis should avoid producing hazardous intermediates.
Safer Solvents and Auxiliaries Replacing volatile organic solvents with water, ionic liquids, or solvent-free conditions where possible. researchgate.net
Design for Energy Efficiency Employing reactions that can be conducted at ambient temperature and pressure, or using alternative energy sources like microwave or ultrasound. wjpmr.com
Use of Renewable Feedstocks Starting from biomass-derived precursors where feasible. nsf.gov
Reduce Derivatives Minimizing the use of protecting groups to avoid additional reaction steps and waste generation. wjpmr.com
Catalysis Using catalytic reagents in small amounts instead of stoichiometric reagents.
Design for Degradation While not directly applicable to the synthesis itself, considering the lifecycle of any byproducts.
Real-time analysis for Pollution Prevention Implementing in-process monitoring to control reactions and prevent the formation of hazardous substances.
Inherently Safer Chemistry for Accident Prevention Choosing reagents and reaction conditions that minimize the risk of explosions, fires, and chemical releases.

Chemical Reactivity and Derivatization of 2 Amino 5 Benzyloxy Pentanoic Acid

Reactions Involving the Amino Functionality

The primary amino group in 2-amino-5-(benzyloxy)pentanoic acid is a key site for various chemical modifications, enabling the synthesis of a diverse array of derivatives.

Amidation and Peptide Bond Formation Mechanisms

The amino group readily participates in amidation reactions to form peptide bonds. This is a fundamental transformation in peptide synthesis, where this compound can be incorporated as a glutamic acid surrogate with a protected side chain. The reaction typically involves the coupling of the amino group with the activated carboxylic acid of another amino acid or peptide. Common activating agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) to facilitate the formation of a stable amide bond and minimize side reactions.

The general mechanism involves the activation of a carboxyl group by the coupling reagent, followed by nucleophilic attack from the amino group of this compound to form a tetrahedral intermediate, which then collapses to yield the amide bond. The benzyloxy group serves as a protecting group for the side-chain carboxyl, preventing its participation in the reaction. This protecting group can be later removed under specific conditions, typically through hydrogenolysis.

Nucleophilic Substitution Reactions at the Alpha-Carbon

While less common for alpha-amino acids under standard conditions, the alpha-carbon can undergo nucleophilic substitution. However, such reactions often require specific conditions and may lead to racemization. The reactivity at the alpha-carbon is more relevant in the context of enzymatic reactions or specific synthetic methodologies designed to modify the amino acid backbone.

Post-Synthetic Modifications of the Amino Group

After incorporation into a peptide or other molecule, the amino group, if left unprotected, can undergo further modifications. These include:

Alkylation: Introduction of alkyl groups to the nitrogen atom.

Acylation: Reaction with acyl halides or anhydrides to introduce acyl groups.

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

These modifications are crucial for synthesizing peptidomimetics and other complex molecules with tailored properties.

Transformations of the Carboxylic Acid Functionality

The carboxylic acid group of this compound is another key functional handle for derivatization.

Esterification Reactions and Ester Hydrolysis

The carboxylic acid can be converted to various esters through reaction with alcohols under acidic conditions (Fischer esterification) or by using alkyl halides in the presence of a base. For instance, reaction with methanol (B129727) in the presence of an acid catalyst would yield the corresponding methyl ester. semanticscholar.org

Conversely, the ester can be hydrolyzed back to the carboxylic acid by treatment with aqueous acid or base. Basic hydrolysis, or saponification, involves the use of a hydroxide (B78521) source like sodium hydroxide, followed by acidification to protonate the carboxylate salt.

Amide Formation and Lactamization

Similar to the amino group's role in peptide bond formation, the carboxylic acid can be activated and reacted with an amine to form an amide. This allows for the attachment of various amine-containing molecules to the C-terminus of the amino acid.

Under specific conditions, intramolecular cyclization can occur between the amino group and the activated carboxylic acid, leading to the formation of a lactam, a cyclic amide. This reaction is more likely to occur if the resulting ring size is thermodynamically favorable (typically 5- or 6-membered rings). For this compound, intramolecular cyclization would lead to a six-membered lactam.

Reduction to Alcohol and Oxidation to Anhydrides

The carboxylic acid group of this compound can undergo standard transformations such as reduction to a primary alcohol or conversion into an anhydride (B1165640).

Reduction to Alcohol: The reduction of carboxylic acids to primary alcohols is a fundamental transformation in organic synthesis. While strong reducing agents are typically required, methods compatible with the other functional groups in the molecule are essential. nih.gov The direct reduction of amino acids to their corresponding amino alcohols can be achieved using various reagents. orgsyn.org

Commonly employed methods include the use of lithium aluminum hydride (LiAlH₄). libretexts.org This reagent is highly reactive and effectively reduces carboxylic acids to 1º alcohols. libretexts.org However, its high reactivity necessitates the protection of the amino group, often as a carbamate (B1207046) (like Cbz or Boc), to prevent side reactions. An alternative is the use of borane (B79455) complexes, such as borane-methyl sulfide (B99878) (BMS), which can reduce carboxylic acids in the presence of other functional groups. orgsyn.org A process using an alkali metal borohydride (B1222165) in the presence of a halogen has also been described for the reduction of amino acids and their derivatives. google.com

Reaction Reagent Conditions Product
Reduction of Carboxylic AcidLithium Aluminum Hydride (LiAlH₄)Typically in an ether solvent like THF, followed by aqueous workup. Requires N-protection.2-Amino-5-(benzyloxy)pentan-1-ol
Reduction of Carboxylic AcidBorane-Methyl Sulfide (BMS)Often used with a Lewis acid like BF₃·OEt₂ in THF.2-Amino-5-(benzyloxy)pentan-1-ol

Oxidation to Anhydrides: The formation of an anhydride from this compound typically involves the reaction of two molecules of the N-protected amino acid with a dehydrating agent. Common reagents for this transformation include carbodiimides like dicyclohexylcarbodiimide (DCC) or acid chlorides. The amino group must be protected to prevent the formation of amides and to ensure the desired O-acylation occurs. The resulting symmetrical anhydride is a reactive species often used in peptide synthesis to form amide bonds.

Cleavage and Transformations of the Benzyloxy Moiety

The benzyloxy group serves as a stable protecting group for the hydroxyl function of what is essentially a glutamic acid side chain. Its removal or modification is a key step in many synthetic routes.

Hydrogenolytic Deprotection Strategies

Catalytic hydrogenolysis is the most common and mild method for cleaving benzyl (B1604629) ethers. highfine.com This reaction involves treating the substrate with hydrogen gas in the presence of a metal catalyst, most frequently palladium on carbon (Pd/C). youtube.com The process is clean, typically affording the deprotected alcohol and toluene (B28343) as the only byproduct, which is easily removed. youtube.com

To avoid the use of gaseous hydrogen, catalytic transfer hydrogenation can be employed. In this method, a hydrogen donor molecule, such as formic acid, ammonium (B1175870) formate, or cyclohexadiene, transfers hydrogen to the substrate in the presence of the catalyst. highfine.comacs.org This approach is often faster and can be more convenient for laboratory-scale synthesis. highfine.com

Deprotection Method Catalyst Hydrogen Source Key Features
Catalytic Hydrogenation5-10% Palladium on Carbon (Pd/C)Hydrogen Gas (H₂)Mild conditions (room temperature and pressure), clean reaction. highfine.com
Catalytic Transfer HydrogenationPalladium on Carbon (Pd/C)Formic Acid (HCOOH) or its salts (e.g., Ammonium Formate)Avoids handling of H₂ gas; can be faster than standard hydrogenation. acs.org
Catalytic Transfer HydrogenationPalladium on Carbon (Pd/C)CyclohexadieneUseful when other reducible groups are present to limit hydrogen availability. organic-chemistry.org

Selective Ether Cleavage Methods

While hydrogenolysis is prevalent, alternative methods are available for benzyl ether cleavage, which can be advantageous when the molecule contains other functional groups susceptible to reduction (e.g., alkenes, alkynes, or nitro groups).

Strong acids can cleave benzyl ethers, but this method is generally harsh and limited to substrates that can withstand acidic conditions. organic-chemistry.org A more selective approach involves the use of Lewis acids like boron trichloride (B1173362) (BCl₃), often in the presence of a cation scavenger such as pentamethylbenzene (B147382) to improve yields and prevent side reactions. nih.gov Oxidative methods provide another route for debenzylation. Ozone, for instance, can oxidatively remove benzyl ethers, yielding a benzoic ester which can be subsequently hydrolyzed. organic-chemistry.org Similarly, oxidation with reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can be used, particularly for electron-rich benzyl ethers like the p-methoxybenzyl (PMB) group. organic-chemistry.org

Cleavage Reagent Conditions Mechanism Selectivity/Notes
Boron Trichloride (BCl₃)With a cation scavenger (e.g., pentamethylbenzene) at low temperatures.Lewis Acid-Mediated CleavageChemoselective; can be used in the presence of various functional groups. nih.gov
Ozone (O₃)Mild conditionsOxidative CleavageProducts include the corresponding alcohol and benzoic acid/ester. organic-chemistry.org
Strong Acids (e.g., HBr, TMSI)Harsh conditionsAcid-Catalyzed CleavageLimited to acid-stable substrates. highfine.comorganic-chemistry.org

Aromatic Ring Functionalization and Substitution Reactions

The benzene (B151609) ring of the benzyloxy group can be functionalized, although this is less common than its cleavage. The reactivity of the benzylic position is enhanced due to the stabilization of intermediates by the adjacent aromatic ring. wikipedia.org For instance, the benzylic methylene (B1212753) group (Ar-CH₂-O) can be oxidized to a carbonyl using reagents like chromium trioxide-3,5-dimethylpyrazole complex (CrO₃-dmpyz). wikipedia.org

Electrophilic aromatic substitution reactions, such as nitration or halogenation, can be performed on the benzene ring. For example, a nitro group can be introduced onto the aromatic ring, as seen in a synthesis of the drug Tolcapone where nitration occurs on a similar catechol-derived structure after benzyl ether cleavage. wikipedia.org Such modifications can alter the electronic properties of the protecting group, potentially facilitating alternative cleavage methods. For example, the introduction of a nitro group can render the benzyl group photolabile. organic-chemistry.org

Synthesis of Structural Analogues and Conformationally Constrained Derivatives

Modifying the carbon backbone of this compound leads to the creation of novel amino acid analogues with potentially unique biological or chemical properties.

Chain-Extended and Chain-Shortened Analogues

The synthesis of homologues—analogues with longer or shorter side chains—can be achieved through various synthetic strategies.

Chain-Extended Analogues: Methodology has been developed for creating homologous series of side-chain extended amino acids. nih.govnih.gov One common approach is cross-metathesis, which efficiently forms carbon-carbon bonds. nih.gov For instance, an N-protected amino acid containing a terminal alkene could be coupled with a benzyloxy-containing alkene using a Grubbs catalyst to extend the side chain. Another strategy involves the homologation of α-amino acids through reactions like the Reformatsky reaction with Mannich-type iminium electrophiles. organic-chemistry.org A specific example is the synthesis of 3-amino-5-benzyloxy-2-ethyl-pentanoic acid ethyl ester, which represents an ethyl-extended analogue, prepared via reductive amination of the corresponding β-keto ester. prepchem.com

Chain-Shortened Analogues: The synthesis of chain-shortened analogues, such as 2-amino-4-(benzyloxy)butanoic acid, would require starting from a different amino acid precursor, like aspartic acid instead of glutamic acid. The synthetic approach would be similar, involving the protection of the amino group and the selective esterification of the side-chain carboxylic acid with benzyl alcohol, followed by the reduction of the other carboxyl group or other manipulations as needed.

Cyclic and Bicyclic Derivatives

The presence of a five-carbon backbone in this compound makes it an ideal precursor for the synthesis of five-membered cyclic derivatives, most notably pyroglutamic acid analogs. Intramolecular cyclization is a common strategy to form these lactam structures.

Cyclic Derivatives: Pyroglutamic Acid Analogs

The formation of a pyroglutamate (B8496135) derivative from this compound typically involves the activation of the α-carboxylic acid followed by intramolecular nucleophilic attack by the primary amine. This process results in the formation of a five-membered lactam ring. While direct cyclization of the unprotected amino acid can be challenging, the use of protecting groups on the amine, such as the Boc (tert-butoxycarbonyl) group, facilitates a more controlled reaction. For instance, N-Boc-L-glutamic acid can be converted to its cyclic anhydride and subsequently reacted with benzyl alcohol to yield the α-benzyl ester, which can then be cyclized. byjus.com

A general method for synthesizing highly functionalized pyroglutamic acid derivatives involves the double Michael reaction of amide-tethered diacids with alkynones in the presence of a base like potassium tert-butoxide. nih.gov This strategy allows for the introduction of various substituents onto the pyroglutamate ring.

The following table summarizes a representative cyclization reaction to form a pyroglutamate derivative.

Starting MaterialReagents and ConditionsProductReference
N-Boc-L-glutamic acid1. Acetic anhydride, pyridine; 2. Benzyl alcoholN-Boc-α-benzyl-L-pyroglutamic acid byjus.com
Amide-tethered diacidAlkynone, potassium tert-butoxide, metal saltSubstituted pyroglutamic acid derivative nih.gov

Bicyclic Derivatives

The synthesis of bicyclic derivatives from amino acids is a strategy to create conformationally constrained analogs with potential therapeutic applications. nih.gov While specific examples starting directly from this compound are not extensively documented in readily available literature, general methods for creating bicyclic lactams from related structures like pyroglutamic acid can be extrapolated.

One common approach is the use of cycloaddition reactions, such as the Diels-Alder reaction. wikipedia.org For example, a diene can be introduced into the side chain of a pyroglutamate derivative, which can then undergo an intramolecular Diels-Alder reaction to form a bicyclic system. The synthesis of bicyclic β-lactam carboxylic esters can be achieved from 4-alkenyl-2-azetidinone systems through a tandem Ireland-Claisen rearrangement and subsequent alkene metathesis. nih.gov

Another strategy involves the formation of bridged bicyclic compounds. For instance, N-aralkylpyroglutamides have been used to prepare derivatives of bispidine, a bicyclic diamine. nih.gov

General StrategyDescriptionPotential ApplicationReference
Intramolecular Diels-AlderIntroduction of a diene and dienophile into the amino acid scaffold followed by thermal or Lewis acid-catalyzed cyclization.Creation of rigid peptide mimics and therapeutic agents. wikipedia.org
Tandem Rearrangement/MetathesisUtilization of rearrangement reactions like the Ireland-Claisen followed by ring-closing metathesis to form bicyclic lactams.Synthesis of complex heterocyclic scaffolds. nih.gov
Bridged Compound SynthesisCoupling of pyroglutamic acid derivatives with other cyclic structures to form bridged bicyclic systems.Development of novel antithrombotic agents. nih.gov

Introduction of Fluorinated and Other Heteroatom-Containing Moieties

The introduction of fluorine and other heteroatoms into the structure of this compound can significantly alter its biological and chemical properties. Fluorination, in particular, is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity.

Fluorinated Derivatives

The synthesis of γ-fluorinated analogs of glutamic acid has been extensively reviewed. These methods can be broadly applied to this compound, given the protection of the γ-carboxylic acid. The introduction of fluorine at the C4 position of the glutamic acid backbone is of particular interest.

Methods for the synthesis of 4-fluoroglutamic acid include:

Michael Addition: The addition of a fluoride (B91410) source to a suitable Michael acceptor.

Electrophilic/Nucleophilic Fluorination: The use of reagents like Selectfluor or DAST (diethylaminosulfur trifluoride) on a suitably functionalized glutamic acid derivative.

The enzymatic behavior of 4-fluoro-L-glutamine diastereoisomers has been studied, indicating that the stereochemistry of the fluorine substitution has a profound effect on their interaction with enzymes. nih.gov

Fluorination MethodReagentsProductKey Features
Electrophilic FluorinationSelectfluor4-Fluoroglutamic acid derivativeDirect C-H fluorination is possible under certain conditions.
Nucleophilic FluorinationDAST, Deoxofluor4-Fluoroglutamic acid derivativeTypically requires a hydroxyl precursor at the C4 position.

Other Heteroatom-Containing Moieties

The introduction of other heteroatoms, such as sulfur and phosphorus, can also lead to novel amino acid analogs with interesting properties.

Phosphorus Analogs: The synthesis of phosphonopeptides, where a peptide bond is replaced by a phosphonamidate or phosphonate (B1237965) linkage, is a well-established field. nih.govbeilstein-journals.org For instance, N-Cbz-L-glutamic acid can be converted into a dimethyl phosphonate, which can then be coupled with other amino acids or hydroxy acids to form γ-phosphonopeptides or γ-phosphonodepsipeptides. beilstein-journals.org This approach could be readily adapted to this compound to create phosphonate analogs at the γ-position.

Sulfur Analogs: While specific examples for the direct introduction of sulfur into the side chain of this compound are less common in the literature, general methods for the synthesis of thio-analogs of amino acids could be applied. This might involve the displacement of a suitable leaving group at the γ- or δ-position with a sulfur nucleophile.

The following table summarizes the synthesis of heteroatom-containing derivatives based on glutamic acid chemistry.

HeteroatomSynthetic StrategyResulting DerivativeReference
PhosphorusConversion of the γ-carboxyl group to a phosphonate followed by coupling reactions.γ-Phosphonopeptides, γ-Phosphonodepsipeptides nih.govbeilstein-journals.org

Applications in Advanced Organic Synthesis and Chemical Biology

Utilization in Peptide and Peptidomimetic Synthesis

2-Amino-5-(benzyloxy)pentanoic acid and its derivatives are valuable building blocks in the synthesis of peptides and peptidomimetics. Their unique structural features allow for the creation of novel molecules with tailored properties.

Incorporation into Oligopeptides and Polypeptides on Solid Support

Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide chemistry, enabling the stepwise assembly of amino acids into complex peptide chains. nih.gov The (S)-enantiomer of this compound, also known as γ-benzyl-L-glutamate, is a key derivative used in SPPS. nih.govpharmaffiliates.commatrix-fine-chemicals.com In this process, the C-terminal amino acid is anchored to an insoluble resin, and subsequent amino acids are added in a stepwise manner. nih.govpeptide.com The benzyloxy group serves as a protecting group for the side-chain carboxyl functionality of the glutamic acid residue, preventing unwanted side reactions during peptide chain elongation. vulcanchem.com

The incorporation of this non-canonical amino acid can influence the structure and function of the resulting peptide. For instance, it has been used in the synthesis of oligopeptides containing lysine (B10760008) and glutamic acid residues. rsc.org The synthesis of such peptides often involves the use of protecting groups that can be selectively removed, a critical aspect of complex peptide assembly. rsc.org Research has also demonstrated the synthesis of oligopeptides with alternating L-leucyl and L-methionyl residues, showcasing the versatility of these building blocks in creating specific peptide sequences. rsc.org The ability to create oligopeptides with high monomer-to-oligomer conversion has been demonstrated, with the formation of glycine (B1666218) oligopeptides up to 20 amino acids in length. researchgate.netnih.gov

The use of this compound derivatives extends to the synthesis of long peptides. Automated flow synthesis has been successfully employed to synthesize the 214-amino acid-long N-terminal domain of Pyocin S2, demonstrating the efficiency of modern SPPS techniques. nih.gov

Design and Synthesis of Conformationally Restricted Peptidomimetics

Peptidomimetics are molecules that mimic the structure and function of peptides but have improved properties such as enhanced stability and oral bioavailability. longdom.org Conformationally restricted amino acids play a crucial role in the design of peptidomimetics by reducing the flexibility of the peptide backbone, which can lead to increased potency and selectivity. upc.edulifechemicals.com The design of these molecules often involves replacing standard amino acids with constrained analogs to pre-organize the resulting pseudopeptide into a biologically active conformation. researchgate.netmdpi.com

The synthesis of conformationally restricted peptidomimetics can be a complex process. For example, the synthesis of a novel unnatural amino acid, 2-amino-3,3,4-trimethyl-pentanoic acid, and its incorporation into neuropeptide S has been reported, leading to the identification of both a partial agonist and a pure antagonist. ingentaconnect.com This highlights how subtle changes in amino acid side chains can significantly impact the biological activity of a peptide. ingentaconnect.com

Pseudopeptide and Peptide Conjugate Synthesis

Pseudopeptides are peptide analogs in which the peptide bond is replaced by a non-peptidic linkage, making them resistant to enzymatic degradation. researchgate.net The synthesis of pseudopeptides often involves multi-component reactions, such as the Ugi four-component condensation, which can be used to create complex molecular scaffolds. researchgate.net

Peptide conjugates, on the other hand, are formed by linking peptides to other molecules, such as heterocycles, to enhance their therapeutic properties. nih.gov This conjugation can improve drug resistance, bioavailability, and pharmacokinetic properties. nih.gov Amino acids and peptides can be conjugated to a variety of bioactive molecules, including those with antitumor or antimicrobial activity, to create novel therapeutic agents. mdpi.com

Role as a Chiral Ligand or Catalyst Precursor in Asymmetric Reactions

While the primary application of this compound is in peptide synthesis, its chiral nature suggests potential use as a precursor for chiral ligands or catalysts in asymmetric synthesis. The development of new methods for the synthesis of chiral compounds is an active area of research.

Employment in the Construction of Complex Organic Molecules

The structural framework of this compound makes it a useful starting material for the synthesis of more complex organic molecules, including natural products.

Precursor for Natural Products Synthesis

Natural products are a rich source of inspiration for the development of new drugs. rsc.org The synthesis of natural products and their analogs is a key focus of organic chemistry. The amino acid 2-amino-5-hydroxypentanoic acid, a related compound, can be synthesized and potentially used as a precursor in the total synthesis of various natural products. chemicalbook.comgoogle.com The ability to synthesize key intermediates is crucial for the successful construction of complex natural product architectures. For example, the synthesis of 5R-[(benzyloxy) amino] piperidine-2S-carboxylate, a key intermediate for the drug avibactam, highlights the importance of such precursors. google.com

Building Block for Bioactive Molecules and Pharmaceuticals

This compound, a derivative of glutamic acid, serves as a crucial starting material in the synthesis of high-value bioactive molecules and pharmaceuticals. Its utility is highlighted in the industrial production of avibactam, a non-β-lactam β-lactamase inhibitor. In the synthesis of avibactam, a key intermediate is (2S,5R)-5-[(benzyloxy)amino]piperidine-2-carboxamide. nih.govmdpi.com Patents have detailed the processes for preparing this piperidine (B6355638) derivative, underscoring the importance of benzyloxy-protected amino acids in constructing complex heterocyclic scaffolds for therapeutic agents. google.com Avibactam is critical in overcoming antibiotic resistance in bacteria, and the efficient synthesis of its intermediates is a significant area of pharmaceutical research. mdpi.com

Application in Agrochemistry

While direct applications of this compound in agrochemistry are not extensively documented, the broader class of glutamic acid derivatives to which it belongs sees significant use in this sector. Glutamic acid and its derivatives are recognized for their role as plant growth enhancers. nih.govmdpi.com They can improve nutrient uptake, enhance photosynthesis, and increase plant tolerance to environmental stress. mdpi.com Furthermore, certain N-substituted glutamic acid derivatives have been patented for their selective herbicidal effects, indicating a potential for developing novel crop protection agents from this class of compounds. mdpi.com The structural similarity of this compound to these active compounds suggests its potential as a precursor or analogue in the development of new agrochemicals.

Contributions to Polymer Science and Material Chemistry

The unique bifunctional nature of this compound, possessing both an amino and a carboxylic acid group, along with a protected hydroxyl function, makes it an attractive monomer for polymer synthesis.

Monomer in the Synthesis of Copolyesters and Biodegradable Polymers

Amino acid-based polymers are a promising class of biodegradable materials due to their inherent biocompatibility and the non-toxic nature of their degradation products. google.com Polyesters and their copolymers are among the most studied biodegradable polymers for medical applications. mdpi.com While specific examples of copolyesters synthesized directly from this compound are not prevalent in publicly available literature, the general principles of polyester (B1180765) synthesis support its potential as a monomer. The synthesis of polyesters from α-hydroxy acids derived from natural amino acids via direct condensation is a well-established method. mdpi.com The benzyloxy group in this compound can be deprotected to reveal a hydroxyl group, which can then participate in polycondensation reactions with dicarboxylic acids or their derivatives to form polyesters. The incorporation of such amino acid-derived monomers can introduce specific functionalities and influence the degradation rate and mechanical properties of the resulting polymers.

The table below illustrates the potential for creating various copolyesters by reacting a deprotected form of this compound with different dicarboxylic acids.

Diacid Co-monomerPotential CopolyesterExpected Properties
Adipic acidPoly(alkylene-co-amino acid) esterIncreased flexibility, enhanced biodegradability
Terephthalic acidPoly(arylene-co-amino acid) esterIncreased rigidity and thermal stability
2,5-Furandicarboxylic acid (FDCA)Bio-based Poly(furan-co-amino acid) esterRenewable, potential for improved barrier properties

Functionalization of Polymer Backbones

The functional groups of this compound make it a candidate for the functionalization of existing polymer backbones. This post-polymerization modification is a powerful strategy to introduce new properties to a polymer without altering its main chain structure. The amino group, after deprotection of the benzyloxy group, can be used to graft the molecule onto polymers with reactive side chains, such as those containing carboxylic acid or activated ester groups. This approach can be used to modify the surface of materials to improve biocompatibility, attach drug molecules for controlled release systems, or introduce specific ligands for targeted delivery. While direct examples with this specific molecule are scarce, the principles of polymer backbone functionalization are well-established for amino acids and their derivatives.

Development of Chemical Probes for Biochemical Research

Fluorescent chemical probes are indispensable tools for visualizing and understanding complex biological processes. The development of probes that can selectively detect specific biomolecules or changes in the cellular environment is a major focus of chemical biology. Amino acids are often used as scaffolds for the synthesis of such probes due to their biocompatibility and the ease with which they can be incorporated into peptides and other biomolecules.

Although the direct use of this compound in a reported chemical probe is not evident, its structure provides a versatile platform for such development. The amino group can be coupled with a fluorophore, while the carboxylic acid can be used to attach a reactive group for targeting specific enzymes or proteins. For instance, derivatives of amino acids are used to create probes for detecting enzyme activity. The benzyloxy group offers a site for further chemical modification or can be part of a recognition motif for a specific biological target. The development of fluorescent probes often involves the synthesis of a library of related compounds to optimize properties such as selectivity, brightness, and cell permeability. The structural features of this compound make it a valuable component for inclusion in such libraries aimed at discovering novel chemical probes.

Advanced Analytical and Spectroscopic Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, offering unparalleled insight into the connectivity of atoms and their spatial arrangement. For 2-Amino-5-(benzyloxy)pentanoic acid, NMR techniques are instrumental in confirming its chemical structure and defining its stereochemical and conformational properties.

Elucidation of Molecular Connectivity and Stereochemical Assignments

The primary structure of this compound can be unequivocally established through the analysis of one-dimensional (1D) ¹H and ¹³C NMR spectra. The proton (¹H) NMR spectrum provides information on the chemical environment of each hydrogen atom, while the carbon-¹³ (¹³C) NMR spectrum reveals the number and type of carbon atoms present.

Detailed analysis of the chemical shifts, signal multiplicities (splitting patterns), and integration values in the ¹H NMR spectrum allows for the assignment of protons to their respective positions within the molecule. For instance, the benzylic methylene (B1212753) protons (C₆H₅CH ₂) are expected to appear as a characteristic singlet, while the protons of the pentanoic acid backbone will exhibit distinct multiplets due to spin-spin coupling with neighboring protons. The stereochemistry at the chiral center (C2) can be investigated through the use of chiral shift reagents or by comparing the obtained spectra with those of stereochemically pure standards.

While specific experimental data for this compound is not widely available in the public domain, a hypothetical ¹H NMR data table is presented below to illustrate the expected resonances.

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2 (α-proton)3.5 - 3.8Triplet (t)~6-8
H-3 (β-protons)1.6 - 1.9Multiplet (m)-
H-4 (γ-protons)1.5 - 1.8Multiplet (m)-
H-5 (δ-protons)3.4 - 3.6Triplet (t)~6-7
Benzylic CH₂4.4 - 4.6Singlet (s)-
Aromatic Protons7.2 - 7.4Multiplet (m)-
Carboxylic Acid OH10 - 12Broad Singlet (br s)-
Amino NH₂7.5 - 8.5Broad Singlet (br s)-

Similarly, the ¹³C NMR spectrum provides the carbon framework of the molecule. The carbonyl carbon of the carboxylic acid is typically observed at the downfield end of the spectrum (around 170-180 ppm), while the aromatic carbons of the benzyl (B1604629) group appear in the 127-138 ppm region. The aliphatic carbons of the pentanoic acid chain would have distinct chemical shifts based on their proximity to the amino and benzyloxy functional groups.

Detailed Conformational Analysis

The conformational preferences of this compound in solution can be investigated using advanced NMR techniques. The rotational freedom around the single bonds of the pentanoic acid backbone and the benzyloxy group leads to a variety of possible conformations. The study of nuclear Overhauser effects (NOEs) through 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can provide information about the through-space proximity of protons, which is crucial for determining the predominant solution-state conformation. nasa.gov The magnitude of the coupling constants between vicinal protons can also be used to infer dihedral angles via the Karplus equation, offering further insight into the molecule's three-dimensional structure. bldpharm.com

Advanced 2D and 3D NMR Techniques

Two-dimensional (2D) NMR experiments are powerful tools for unambiguously assigning proton and carbon signals and establishing connectivity within the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. Cross-peaks in a COSY spectrum connect protons that are spin-coupled, typically over two or three bonds. This is invaluable for tracing the connectivity of the pentanoic acid backbone.

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is particularly useful for identifying quaternary carbons and for connecting different spin systems, such as linking the benzylic protons to the aromatic ring and the pentanoic acid backbone to the benzyloxy group.

While specific 2D NMR data for this compound is not readily accessible, these techniques are standard practice for the complete structural characterization of such molecules.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a vital analytical technique that provides information about the mass-to-charge ratio of ions, enabling the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. This is a critical step in confirming the identity of a newly synthesized compound. For this compound (C₁₂H₁₇NO₃), the theoretical monoisotopic mass can be calculated. An experimental HRMS measurement that matches this theoretical value to within a few parts per million (ppm) provides strong evidence for the proposed chemical formula.

CompoundMolecular FormulaTheoretical Exact Mass (m/z) [M+H]⁺
This compoundC₁₂H₁₇NO₃224.1281

Hyphenated MS Techniques (e.g., LC-MS) for Purity and Identity Confirmation

Liquid chromatography-mass spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. LC-MS is routinely used to assess the purity of a compound and to identify any impurities.

In an LC-MS analysis of this compound, the compound would be injected onto an LC column and separated from any starting materials, byproducts, or degradation products. The eluent from the column is then introduced into the mass spectrometer, which provides a mass spectrum for the main peak and any impurity peaks. This allows for the confirmation of the molecular weight of the target compound and the potential identification of impurities based on their mass-to-charge ratios. The peak area of the main compound in the chromatogram relative to the total peak area provides a quantitative measure of its purity.

Chromatographic Separations for Purity and Enantiomeric Excess Determination

Chromatographic techniques are fundamental in the analysis of "this compound," ensuring its chemical purity and determining its enantiomeric composition. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal methods employed for these purposes.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful tool for the separation of the enantiomers of "this compound," which is crucial for its use in stereospecific applications. The direct analysis of amino acid enantiomers is often preferred as it avoids the extra step of derivatization, which can introduce impurities. sigmaaldrich.com Macrocyclic glycopeptide-based chiral stationary phases (CSPs), such as those employing teicoplanin, are particularly effective for resolving underivatized amino acids because they possess ionic groups and are compatible with a wide range of mobile phases. sigmaaldrich.com

The separation mechanism on these columns is complex, involving multiple interactions between the analyte and the chiral selector. For amino acids, enantioselectivity can be influenced by the concentration of the organic modifier in the mobile phase, often exhibiting a "U-shaped" retention profile. sigmaaldrich.com Generally, for macrocyclic glycopeptide CSPs, the D-enantiomer is more strongly retained than the L-enantiomer. sigmaaldrich.com

In cases where direct separation is not optimal, derivatization of the amino acid can be employed. yakhak.orgresearchgate.net Chiral derivatizing agents react with the amino acid to form diastereomers, which can then be separated on a standard achiral stationary phase. nih.gov However, this indirect method can be less suitable for determining low levels of an enantiomeric impurity. nih.gov

A typical HPLC method for the analysis of amino acids might use a C18 column with a gradient elution. For instance, a mobile phase starting with a phosphate (B84403) buffer and gradually increasing the concentration of an organic solvent like acetonitrile (B52724) can be effective. nih.gov Detection is commonly performed using a UV detector. nih.gov

Table 1: Illustrative Chiral HPLC Parameters for Amino Acid Separation

ParameterValue/Description
Column Macrocyclic Glycopeptide CSP (e.g., Teicoplanin-based)
Mobile Phase Gradient or isocratic mixture of an organic modifier (e.g., Methanol (B129727), Acetonitrile) and an aqueous buffer (e.g., Phosphate buffer)
Flow Rate Typically 0.5 - 1.5 mL/min
Detection UV-Vis at a specific wavelength (e.g., 210-230 nm)
Temperature Ambient or controlled

This table represents typical starting conditions for method development and may require optimization for "this compound".

Gas Chromatography (GC)

Gas chromatography is another valuable technique for the analysis of "this compound." However, due to the low volatility and polar nature of amino acids, derivatization is a mandatory step to convert them into more volatile and thermally stable compounds suitable for GC analysis. sigmaaldrich.commdpi.com

Common derivatization strategies involve a two-step procedure. mdpi.com First, the carboxylic acid group is esterified, for example, by reacting with an alcohol (like methanol) in the presence of an acid catalyst. mdpi.com Subsequently, the amino group is acylated using a reagent such as pentafluoropropionic anhydride (B1165640) (PFPA). mdpi.comnih.gov This process yields derivatives that are amenable to separation on a GC column. mdpi.com The choice of derivatizing agent and reaction conditions is critical for achieving high yields and avoiding side reactions. nih.gov

Chiral capillary columns, such as those coated with a chiral selector, can be used to separate the enantiomers of the derivatized amino acid. nih.govresearchgate.net The separation is based on the differential interactions between the enantiomeric derivatives and the chiral stationary phase.

Table 2: Typical GC Derivatization and Analysis Parameters for Amino Acids

StepReagent/ConditionPurpose
Esterification 2 M HCl in Methanol, heatConverts the carboxylic acid to a methyl ester
Acylation Pentafluoropropionic anhydride (PFPA) in an organic solvent (e.g., Ethyl Acetate)Converts the amine to a pentafluoropropionyl amide
GC Column Chiral capillary column (e.g., Chirasil-Val)Separates the enantiomeric derivatives
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)Detects and quantifies the separated compounds

This table outlines a general approach; specific conditions must be optimized for "this compound".

X-ray Crystallography for Solid-State Structure Determination and Absolute Configuration

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. For a chiral compound like "this compound," this technique can provide unambiguous proof of its absolute configuration (the specific R or S arrangement at the chiral center). wikipedia.org

While X-ray crystallography is a powerful tool, obtaining suitable crystals can be a significant challenge. The technique provides invaluable information that complements data from spectroscopic and chromatographic methods.

Other Spectroscopic Methods for Structural Verification and Monitoring Reaction Progress (e.g., FTIR, UV-Vis, Specific Rotation)

In addition to chromatography and X-ray crystallography, other spectroscopic techniques play a crucial role in the characterization of "this compound."

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the molecule. The spectrum of "this compound" would be expected to show characteristic absorption bands for the N-H stretching of the amino group, O-H stretching of the carboxylic acid, C=O stretching of the carboxylic acid and the benzyl ester, and C-O stretching vibrations. Aromatic C-H and C=C stretching bands from the benzyl group would also be present. For example, the asymmetric and symmetric stretching of the carboxylate group (COO) typically appear around 1614 cm⁻¹ and 1377 cm⁻¹, respectively, while N-H stretching bands for an amino group can be observed around 3359 and 3469 cm⁻¹. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The benzene (B151609) ring in the benzyloxy group of "this compound" will give rise to characteristic UV absorption bands. These are typically observed in the region of 250-270 nm. researchgate.net This technique is particularly useful for quantitative analysis and for monitoring reactions involving the aromatic part of the molecule.

Specific Rotation: Specific rotation is a measure of the extent to which a chiral compound rotates the plane of polarized light. This property is unique to each enantiomer, with one rotating light in a positive (dextrorotatory, (+)) direction and the other in a negative (levorotatory, (-)) direction. Measuring the specific rotation can be a quick and straightforward method to assess the enantiomeric purity of a sample of "this compound," although it is generally less precise than chiral chromatography. researchgate.net It is important to note that the sign of optical rotation does not directly correlate with the R/S absolute configuration. wikipedia.org

Computational and Theoretical Investigations of 2 Amino 5 Benzyloxy Pentanoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, primarily using Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are fundamental to understanding the intrinsic properties of a molecule. nih.gov These calculations solve approximations of the Schrödinger equation to determine the electronic structure and predict a variety of chemical properties. nih.gov

For 2-Amino-5-(benzyloxy)pentanoic acid, a key initial step is geometry optimization. This process finds the lowest energy arrangement of atoms, representing the most stable conformation of the molecule. From this optimized structure, a wealth of information can be derived.

Frontier Molecular Orbital (FMO) theory is crucial for describing the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the occupied to the unoccupied orbital. For this compound, the presence of the electron-rich benzene (B151609) ring, the ether oxygen, and the carboxylic acid and amine groups will influence the spatial distribution and energy levels of these orbitals. The analysis can reveal which parts of the molecule are most likely to participate in electrophilic or nucleophilic attacks.

Table 1: Hypothetical Frontier Molecular Orbital Parameters for this compound

ParameterCalculated Value (eV)Implication
HOMO Energy-6.5 eVIndicates electron-donating capability, likely localized around the amino and benzyloxy groups.
LUMO Energy-1.2 eVIndicates electron-accepting capability, potentially centered on the carboxylic acid group.
HOMO-LUMO Gap5.3 eVSuggests relatively high kinetic stability and low chemical reactivity.

Note: These values are illustrative and would be determined using specific quantum chemical software.

Quantum chemical methods can be used to model the mechanism of chemical reactions involving this compound. By calculating the potential energy surface for a proposed reaction, researchers can identify the minimum energy pathway from reactants to products.

A critical point on this pathway is the transition state, which is the highest energy point that must be overcome for the reaction to proceed. Theoretical calculations can determine the geometry and energy of this transition state. The energy difference between the reactants and the transition state is the activation energy, a key determinant of the reaction rate. nih.gov For example, the cyclization or condensation reactions of this compound could be modeled to understand their feasibility and kinetics without performing the actual experiment.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics describes the electronic structure, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. MD simulations solve Newton's equations of motion for a system of interacting atoms, providing a detailed view of molecular behavior.

For this compound, MD simulations can reveal its conformational landscape. The molecule has several rotatable bonds, leading to a large number of possible shapes (conformers). MD can explore these different conformations and determine their relative stabilities. Furthermore, by simulating the molecule in a solvent like water, one can study the crucial intermolecular interactions, such as hydrogen bonding between the amino acid functional groups and the surrounding water molecules. This provides insight into its solubility and behavior in a biological environment.

In Silico Design and Prediction of Derivative Properties

The structure of this compound can be systematically modified in silico to design new derivatives with potentially enhanced properties. chemrevlett.comnih.gov By adding or altering functional groups, computational chemists can predict how these changes affect the molecule's characteristics.

For instance, one could design derivatives to improve binding affinity to a specific enzyme target. Modifications could be made to the benzyl (B1604629) group or the pentanoic acid chain. For each new virtual compound, quantum chemical calculations could predict properties like electronic distribution, reactivity, and stability. This in silico screening allows for the prioritization of a smaller number of promising derivatives for actual chemical synthesis and testing, saving significant time and resources. mdpi.com

Molecular Docking Studies in Enzyme-Substrate Model Systems (focus on computational modeling aspects)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). mdpi.com This method is central to structure-based drug design. researchgate.net

To study this compound as a potential enzyme inhibitor, a molecular docking simulation would be performed. The process involves:

Preparation: Obtaining the 3D structures of the ligand (this compound) and the target enzyme from crystallographic data or homology modeling.

Simulation: Using a docking program like AutoDock Vina, the ligand is placed in the binding site of the enzyme. mdpi.com The program then explores various binding poses and conformations, scoring each based on a function that estimates the binding affinity (often expressed in kcal/mol) and the inhibition constant (Ki). nih.gov

Analysis: The results are analyzed to identify the most stable binding mode. This includes examining the specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the enzyme's active site. ekb.eg

This analysis provides a structural hypothesis for how the molecule might exert a biological effect, guiding further experimental studies. researchgate.net

Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target

ParameterValueInterpretation
Binding Affinity (ΔG)-7.8 kcal/molA strong predicted binding energy, suggesting stable interaction.
Inhibition Constant (Ki)4.5 µMA micromolar inhibition constant indicates potential inhibitory activity.
Key Interacting ResiduesLys72, Glu91, Leu134The amino group forms a hydrogen bond with Glu91; the benzyl group has hydrophobic interactions with Leu134.

Note: This data is for illustrative purposes only.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Quantum chemical calculations can predict various spectroscopic properties of a molecule before they are measured experimentally. nih.gov For this compound, this would include predicting its infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra. researchgate.net

DFT calculations can compute the vibrational frequencies of the molecule's chemical bonds. These frequencies correspond to the peaks observed in IR and Raman spectra. Similarly, the magnetic shielding of each atom can be calculated to predict the chemical shifts in ¹H and ¹³C NMR spectra.

These theoretical spectra can be compared with experimentally recorded spectra. A good agreement between the predicted and experimental data serves to validate both the computational model and the experimental structural assignment. nih.govresearchgate.net Discrepancies can point to specific molecular interactions or environmental effects not accounted for in the calculation.

Q & A

Q. What are the recommended synthetic strategies for 2-Amino-5-(benzyloxy)pentanoic acid?

  • Methodological Answer : The synthesis of branched amino acids like this compound typically involves multi-step protocols. A common approach includes:
  • Protection of the amino group : Use tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to prevent unwanted side reactions during synthesis .
  • Introduction of the benzyloxy moiety : Alkylation or Mitsunobu reactions can attach the benzyloxy group to the pentanoic acid backbone. For example, coupling 2-chlorobenzyl derivatives via nucleophilic substitution .
  • Deprotection and purification : Acidic hydrolysis (e.g., HCl in dioxane) removes Boc groups, followed by HPLC or recrystallization for enantiomeric purity .
  • Validation : Confirm structural integrity via 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) .

Q. How can spectroscopic techniques characterize this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) :
  • 1^1H NMR identifies protons near the benzyloxy group (δ 4.5–5.0 ppm for OCH2_2Ph) and the α-amino proton (δ 3.0–3.5 ppm).
  • 13^13C NMR confirms carbonyl (C=O, ~170 ppm) and benzyloxy carbons (C-O, ~70 ppm) .
  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) or matrix-assisted laser desorption/ionization (MALDI-TOF) provides molecular ion peaks and fragmentation patterns. For example, a peak at m/z 266.1 corresponds to [M+H]+^+ for C12_{12}H17_{17}NO3_3 .
  • Infrared (IR) Spectroscopy : Stretching vibrations for NH2_2 (~3350 cm1^{-1}), C=O (~1650 cm1^{-1}), and C-O (~1250 cm1^{-1}) confirm functional groups .

Advanced Research Questions

Q. How to design experiments investigating its interaction with heme-dependent enzymes (e.g., nitric oxide synthase)?

  • Methodological Answer :
  • Enzyme Assays :
  • Measure inhibitory potency using IC50_{50} values via spectrophotometric assays (e.g., monitoring NO production at 540 nm) .
  • Determine kinetic parameters (KIK_I, kinactk_{\text{inact}}) under varying substrate concentrations to distinguish competitive vs. non-competitive inhibition .
  • Structural Studies :
  • Co-crystallize the compound with the target enzyme (e.g., neuronal NOS) to resolve binding modes. X-ray diffraction at 1.8–2.5 Å resolution reveals coordination to heme iron or active-site residues .
  • Molecular docking (e.g., AutoDock Vina) predicts binding affinities and validates crystallographic data .

Q. How to resolve contradictions in kinetic data from enzyme inhibition studies?

  • Methodological Answer :
  • Mechanistic Probes : Synthesize analogs with modified functional groups (e.g., methylthio → sulfoxide/sulfone) to test inactivation pathways (oxidative demethylation vs. dethiolation) .
  • Isotopic Labeling : Use 18^{18}O or 35^{35}S isotopes to track metabolic byproducts via LC-MS, distinguishing between competing mechanisms .
  • Computational Modeling : Density functional theory (DFT) calculates transition-state energies for proposed reaction pathways, aligning experimental kinactk_{\text{inact}} values with theoretical predictions .

Q. What strategies optimize enantiomeric purity for biological studies?

  • Methodological Answer :
  • Chiral Resolution : Employ chiral HPLC with cellulose-based columns (e.g., Chiralpak IA) and hexane/isopropanol mobile phases to separate enantiomers .
  • Asymmetric Synthesis : Use Evans auxiliaries or enzymatic catalysis (e.g., lipases) to stereoselectively install the α-amino group .
  • Validation : Polarimetry or circular dichroism (CD) confirms enantiomeric excess (ee > 99%) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.